![molecular formula C14H20N4O2S B2450630 7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 306733-05-1](/img/structure/B2450630.png)
7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Description
7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Psychotropic Potential of Purine Derivatives
New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents show potential psychotropic activity by targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed antidepressant and anxiolytic properties in animal models, suggesting their utility in designing new ligands for serotonin receptors with potential therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Activity
Novel butanehydrazide derivatives of purine-2,6-dione were designed as dual PDE4/7 inhibitors and demonstrated significant anti-inflammatory activity. These compounds effectively reduced TNF-α levels in vivo, offering a potential pathway for the treatment of inflammatory diseases (Chłoń-Rzepa et al., 2018).
Structural and Vibrational Analysis
The structural and vibrational characteristics of xanthine and its methyl derivatives, including purine-2,6-dione analogs, were analyzed using molecular electron density topography. This research contributes to the understanding of the biochemical and physical properties of purine derivatives, which is crucial for drug design and development (Gobre et al., 2010).
Pharmaceutically Relevant Polymorphs
The study of methylxanthines, including caffeine and its metabolites, revealed insights into the therapeutic potential and intermolecular interactions of these compounds. Understanding the topology of interactions in crystals can inform the design of purine derivatives targeting specific receptors (Latosinska et al., 2014).
Anticancer Activity
Research on olomoucine analogues and related purine-diones indicated potential anticancer activity. These studies are essential for developing new therapeutic agents against specific cancer types, utilizing the structural versatility of purine derivatives to target cellular pathways (Hayallah, 2017).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6,9H,7-8H2,1-4H3,(H,16,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJKRFJGNFMJL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-(but-2-en-1-yl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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